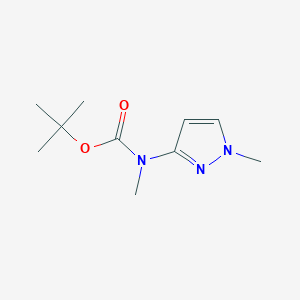

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Description

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate (CAS 128883-86-3) is a carbamate derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a methylcarbamate moiety at the 3-position. This compound is structurally characterized by its tert-butyl carbamate group, which enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its synthesis typically involves coupling reactions or protection/deprotection strategies, as seen in analogues like those synthesized via Suzuki-Miyaura cross-coupling (e.g., ). The compound’s physicochemical properties, such as melting point and solubility, are influenced by its substituents, which also dictate its reactivity and applications .

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNOBZMTMVKCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods

2.1. General Synthetic Strategy

The synthesis of tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate typically involves the following steps:

- Preparation of the 1-methyl-1H-pyrazol-3-yl precursor

- Introduction of the methylcarbamoyl group

- Protection of the carbamate nitrogen with a tert-butyl group

The process leverages standard organic transformations, such as N-alkylation, carbamate formation, and protection strategies.

2.2. Representative Synthetic Route

A widely adopted route for synthesizing this compound proceeds as follows:

Synthesis of 1-methyl-1H-pyrazol-3-amine:

- Starting from 1-methyl-1H-pyrazole, nitration at the 3-position is followed by reduction to yield 1-methyl-1H-pyrazol-3-amine.

-

- The amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to afford N-methyl-1-methyl-1H-pyrazol-3-amine.

Carbamate Formation (tert-Butoxycarbonylation):

- The N-methylated amine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield this compound.

Summary Table: Typical Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (typical) |

|---|---|---|---|---|---|

| 1 | HNO₃, H₂SO₄ (nitration); Fe/HCl (reduction) | AcOH, EtOH | 0–60°C | 6–12 h | 60–75% |

| 2 | Methyl iodide, K₂CO₃ | Acetone | RT–40°C | 2–6 h | 80–90% |

| 3 | Boc₂O, Et₃N | DCM | 0–25°C | 4–12 h | 70–85% |

Note: RT = Room Temperature; DCM = Dichloromethane; Boc₂O = di-tert-butyl dicarbonate

Direct Carbamoylation:

Some protocols utilize methyl isocyanate or methyl chloroformate in the presence of a base, followed by tert-butyl protection, but these methods are less common due to the hazardous nature of isocyanates and the need for additional protection steps.One-Pot Synthesis:

Modern adaptations may combine methylation and carbamate formation in a single pot to streamline the process and improve yield, though this requires careful control of conditions to avoid side reactions.

Research Findings and Comparative Analysis

- The tert-butoxycarbonyl (Boc) group is the preferred protecting group for the carbamate due to its stability and ease of removal.

- The use of di-tert-butyl dicarbonate (Boc₂O) is favored for its mildness and compatibility with a range of functional groups.

- Methylation prior to Boc protection ensures selectivity and avoids over-alkylation.

3.2. Data Table: Comparative Yields and Purity

| Method | Overall Yield | Purity (HPLC) | Notable Byproducts | Safety Considerations |

|---|---|---|---|---|

| Sequential (as above) | 50–65% | >98% | Minor N,N-dimethylated | Standard lab precautions |

| Isocyanate route | 40–55% | 95–98% | Urea derivatives | Toxic isocyanate handling |

| One-pot method | 60–70% | >98% | Trace methylated byproducts | Requires careful optimization |

Notes and Best Practices

- Solvent Choice: Dichloromethane and acetone are commonly used for their ability to dissolve both organic and inorganic reagents and facilitate phase separation.

- Temperature Control: Careful temperature management is critical during nitration and carbamoylation steps to minimize side reactions.

- Purification: The final product is typically purified by column chromatography or recrystallization from ethyl acetate/hexane mixtures.

- Analytical Verification: Product identity and purity are confirmed by NMR, IR, and HPLC analysis.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the carbamate group to an amine.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of pyrazole-3-one derivatives.

Reduction: : Formation of pyrazole-3-amine derivatives.

Substitution: : Introduction of various functional groups leading to diverse derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Intermediate : Due to its structural characteristics, tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to modulate biological activity makes it a candidate for further development in drug discovery processes.

Biological Activity : Preliminary studies suggest that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various microbial strains.

- Anti-inflammatory Effects : Ability to modulate inflammatory responses.

These activities are linked to its interactions with enzymes and receptors involved in critical biochemical pathways .

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can significantly influence enzyme activity and receptor binding. For example, studies have shown that pyrazole derivatives can affect signaling pathways that are vital for therapeutic efficacy .

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

| Similar Compound | Structural Features | Potential Applications |

|---|---|---|

| Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate | Different substitution on the pyrazole ring | Antimicrobial |

| Tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate | Varying position of the methyl group | Anti-inflammatory |

| Tert-butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamate | Methyl group substitution instead of tert-butyl | Analgesic properties |

This table illustrates how modifications to the pyrazole ring can lead to different pharmacological profiles, enhancing the potential applications of these compounds in drug development.

Mécanisme D'action

The mechanism by which tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1692905-98-8)

- Structural Difference : Lacks the methyl group on the carbamate nitrogen, resulting in reduced steric hindrance compared to the target compound.

- Similarity Score : 0.85 (vs. 0.81 for the target compound), indicating high structural overlap .

- Applications : Used as a precursor in kinase inhibitor synthesis due to its simpler structure and ease of functionalization.

tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate Derivatives ()

- Structural Features : Ethylcarbamate linker and hydroxyl substituent on the pyrazole ring.

- Key Differences: Hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol) . Melting points range from 107–191°C, higher than the target compound’s predicted values due to intermolecular H-bonding . Lower steric bulk compared to tert-butyl groups may improve reactivity in nucleophilic substitutions.

tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate (CAS 2226181-81-1)

- Structural Modifications : Nitro group at the 3-position and butyl substituent at the 1-position.

- Physicochemical Properties :

- Reactivity : Nitro group facilitates electrophilic aromatic substitution, enabling diverse derivatization pathways.

Pyrazolo[3,4-d]pyrimidin-3-yl Derivatives ()

- Complexity: Fused pyrazolo-pyrimidine core with fluorophenyl and chromenone substituents.

- Molecular Weight: 615.7 g/mol (vs.

- Synthesis : Requires multi-step protocols involving palladium-catalyzed cross-coupling, contrasting with simpler carbamate syntheses .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|---|

| tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate | 128883-86-3 | C10H17N3O2 | 211.26 | Methylcarbamate, 1-methyl | Not reported | High steric bulk, moderate reactivity |

| tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate | 1692905-98-8 | C9H15N3O2 | 197.23 | Carbamate, 1-methyl | Not reported | Simpler structure, higher yield |

| tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate | - | C10H17N3O3 | 227.26 | Ethylcarbamate, 5-hydroxy | 188–191 | Enhanced solubility, H-bonding |

| tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate | 2226181-81-1 | C12H20N4O4 | 284.31 | Butyl, nitro | Not reported | High density, electrophilic sites |

| Pyrazolo[3,4-d]pyrimidin-3-yl derivative (Example 75) | - | C29H22F2N6O3 | 615.7 | Fluorophenyl, chromenone | 163–166 | High molecular weight, bioactivity |

Key Research Findings

- Steric Effects : The tert-butyl group in the target compound reduces enzymatic degradation, enhancing metabolic stability compared to ethylcarbamate derivatives .

- Hydrogen Bonding : Hydroxyl-containing analogues (e.g., ) exhibit superior crystallinity and melting points due to H-bond networks, whereas methyl groups in the target compound favor lipophilicity .

- Reactivity : Nitro-substituted derivatives () show higher reactivity in aromatic substitutions, making them versatile intermediates for further functionalization .

Activité Biologique

Introduction

Tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is a carbamate derivative notable for its potential biological activities. This compound, with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, has garnered attention in medicinal chemistry due to its unique structural features, which facilitate interactions with various biological targets, including enzymes and receptors . This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Similar compounds have been shown to influence several biochemical pathways, affecting cellular processes such as signaling and metabolism. The specific interactions of this compound can lead to alterations in the functional states of biological targets, which may result in downstream physiological effects .

Receptor Binding

The binding affinity of this compound to specific receptors remains an area of active investigation. Compounds in the pyrazole class have been reported to interact with various receptors, influencing cellular responses. This interaction is crucial for developing therapeutic agents targeting specific diseases, particularly cancer .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds featuring the 1H-pyrazole scaffold have shown significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These findings suggest that this compound could possess similar anticancer properties due to its structural characteristics .

Antimicrobial Activity

In addition to its anticancer potential, there is evidence suggesting that pyrazole derivatives exhibit antimicrobial properties. Some studies have reported moderate antibacterial and antifungal activities for structurally related compounds against pathogens such as Staphylococcus aureus and Candida albicans. Although specific data on this compound's antimicrobial effects are sparse, its structural analogs indicate a promising avenue for exploration in this domain .

Case Studies and Experimental Data

Several studies have explored the biological activities of compounds related to this compound. Below is a summary table highlighting key findings from relevant research:

| Study | Compound | Biological Activity | Cell Line/Target | Concentration |

|---|---|---|---|---|

| Study 1 | Pyrazole Derivative A | Inhibits microtubule assembly | MDA-MB-231 (breast cancer) | 20 μM |

| Study 2 | Pyrazole Derivative B | Induces apoptosis | HepG2 (liver cancer) | 10 μM |

| Study 3 | Pyrazole Derivative C | Antimicrobial activity | Staphylococcus aureus | MIC 250 μg/mL |

These findings illustrate the potential therapeutic applications of pyrazole derivatives, suggesting that this compound may exhibit similar beneficial effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.